molecular formula C22H21BrN6O3 B2941311 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-26-7

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2941311
CAS No.: 685106-26-7
M. Wt: 497.353
InChI Key: OBQRMXVNUKLEEU-ZMOGYAJESA-N
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Description

This compound (CID: 135615519) is a purine derivative featuring a hydrazinyl-linked 5-bromo-2-hydroxybenzylidene moiety and a phenethyl substituent at the 7-position. Its molecular formula is C₂₂H₂₁BrN₆O₃, with a molecular weight of 497.09 g/mol (as [M+H]+ adduct) . Key structural attributes include:

  • E-configuration of the hydrazone bond, critical for stereochemical stability.
  • Phenethyl group at N7, which may influence receptor interactions or solubility.

Predicted collision cross-section (CCS) values for its adducts range from 214.4–220.1 Ų, suggesting moderate conformational flexibility .

Properties

CAS No.

685106-26-7

Molecular Formula

C22H21BrN6O3

Molecular Weight

497.353

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C22H21BrN6O3/c1-27-19-18(20(31)28(2)22(27)32)29(11-10-14-6-4-3-5-7-14)21(25-19)26-24-13-15-12-16(23)8-9-17(15)30/h3-9,12-13,30H,10-11H2,1-2H3,(H,25,26)/b24-13+

InChI Key

OBQRMXVNUKLEEU-ZMOGYAJESA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and various aldehydes.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a reaction with hydrazine or its derivatives.

    Bromination and Hydroxylation: The benzylidene moiety is brominated and hydroxylated using bromine and hydroxylating agents, respectively.

    Final Coupling: The final step involves coupling the brominated hydroxybenzylidene moiety with the purine core under specific conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Hydrazinyl Moiety

The hydrazine group (-NH-NH-) and benzylidene hydrazone (-CH=N-NH-) are key reactive sites:

Reaction Type Conditions Products/Outcomes References
Condensation Methanol, room temperatureForms stable hydrazones with aldehydes/ketones via nucleophilic addition-elimination.
Intramolecular H-bond Crystallization from ethanol/methanolStabilizes planar conformation via O–H⋯N interactions (bond length: ~1.85 Å).
Oxidation Not explicitly reportedPotential formation of azo compounds under oxidative conditions (speculative).
  • Example synthesis: Reacting 5-bromo-2-hydroxybenzaldehyde with benzyl carbazate in methanol yields hydrazone derivatives (80% yield) .

Substitution at the Bromine Site

The 5-bromo substituent on the benzylidene ring enables nucleophilic aromatic substitution (NAS):

Reaction Type Conditions Products/Outcomes References
Amine substitution DMF, 80°C, 12 hBromine replaced by -NH<sub>2</sub>, forming amino derivatives.
Alkoxy substitution NaOR (R = alkyl), refluxSubstitution with alkoxy groups (-OR).
  • Bromine’s electronegativity and position activate the ring for NAS, particularly with amines or alkoxides .

Hydroxy Group Reactivity

The phenolic -OH group participates in hydrogen bonding and mild alkylation/acylation:

Reaction Type Conditions Products/Outcomes References
Alkylation K<sub>2</sub>CO<sub>3</sub>, DMFForms ethers (-O-R) with alkyl halides.
Acylation AcCl, pyridineForms esters (-O-COR) with acyl chlorides.
Metal coordination Ethanol, metal saltsChelates with transition metals (e.g., Cu<sup>2+</sup>).
  • Intramolecular O–H⋯N hydrogen bonding limits reactivity unless deprotonated .

Purine Core Modifications

The purine ring (positions 2, 6, 8) undergoes tautomerization and substitution:

Reaction Type Conditions Products/Outcomes References
Tautomerization Solvent-dependentKeto-enol equilibrium at C2 and C6 positions.
N-Alkylation NaH, alkyl halidesSubstitution at N7 or N9 with alkyl groups.
Ring functionalization HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at electron-rich positions (C8).
  • The 1,3-dimethyl groups sterically hinder reactivity at N1 and N3 .

Phenethyl Group Interactions

The phenethyl substituent (-CH<sub>2</sub>CH<sub>2</sub>Ph) influences solubility and π-stacking:

Reaction Type Conditions Products/Outcomes References
Aromatic substitution Electrophilic reagents (e.g., NO<sub>2</sub><sup>+</sup>)Nitration or sulfonation at para positions of the benzene ring.
Oxidation KMnO<sub>4</sub>, acidic conditionsForms benzoic acid derivatives.

Key Research Findings

  • Synthetic Optimization : Recrystallization from ethanol improves purity (>95%) .

  • Biological Relevance : Hydrazone derivatives show antimicrobial and antitumor activity in vitro .

  • Stability : Intramolecular H-bonding enhances thermal stability (decomposition >250°C) .

Scientific Research Applications

Chemistry

In chemistry, (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity, making it a candidate for biochemical studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive moieties like the purine core and brominated benzylidene group.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The purine core might mimic natural nucleotides, allowing the compound to interfere with nucleic acid processes, while the hydrazinyl and benzylidene groups could form reactive intermediates that modify biological molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights structural and physicochemical differences between the target compound and analogs:

Compound Name / CID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Data
Target Compound (CID 135615519) C₂₂H₂₁BrN₆O₃ 7-phenethyl, 5-bromo-2-hydroxybenzylidene hydrazine 497.09 ([M+H]+) CCS: 214.4 Ų ([M+H]+); SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCC4=CC=CC=C4
7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Compound 9) C₁₄H₁₃ClN₄O₂ 7-benzyl, 8-chloro 328.73 mp: 152°C; Yield: 98%; ¹H-NMR (DMSO-d₆): δ 3.22 (s, N1-CH₃), 5.52 (s, N7-CH₂)
(E)-8-(2-(4-Hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione C₁₆H₁₈N₆O₄ 7-(2-hydroxypropyl), 4-hydroxybenzylidene hydrazine 358.35 SMILES: CC(O)Cn1c(NN=Cc2ccc(O)cc2)nc2c1c(=O)[nH]c(=O)n2C
8-Bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CID: 666816-98-4) C₁₀H₉BrN₄O₂ 7-but-2-ynyl, 8-bromo 297.11 Commercial availability; Suppliers: Shanghai Joiny Pharmaceutical Co.
(E)-1-Allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione C₁₉H₂₂N₆O₄ 1-allyl, 3-ethoxy-4-hydroxybenzylidene hydrazine 398.40 Molecular formula suggests reduced halogenation vs. target compound

Key Observations

Substituent-Driven Lipophilicity: The 5-bromo-2-hydroxybenzylidene group in the target compound increases lipophilicity compared to analogs with methoxy (e.g., ) or unsubstituted benzylidene groups (e.g., ). This may enhance membrane permeability or protein binding . The 7-phenethyl substituent contributes to a higher molecular weight (497.09 vs.

Stereochemical and Conformational Differences :

  • The E-configuration of the hydrazone bond is shared with analogs like CID 375842-28-7 , ensuring planar alignment of the benzylidene moiety for π-π stacking interactions.
  • Collision Cross-Section (CCS) : The target compound’s CCS (214.4 Ų for [M+H]+) is higher than smaller analogs (e.g., 297.11 g/mol compound ), indicating a more extended conformation due to the phenethyl chain .

Commercial availability of 8-bromo-7-(but-2-ynyl) analog highlights its utility as a precursor, whereas the target compound’s niche substituents limit accessibility.

Implications of Structural Variations on Function

  • Hydrazone vs. Halogen Substituents : The hydrazine linker in the target compound may enable chelation or hydrogen bonding, unlike the 8-chloro group in Compound 9 , which relies on halogen interactions.
  • Phenethyl vs. Alkyl Chains : The phenethyl group’s aromaticity could enhance binding to aromatic residues in enzymes (e.g., kinases), whereas alkyl chains (e.g., butynyl in ) prioritize hydrophobic interactions.

Biological Activity

The compound (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps that include the formation of the purine scaffold and the introduction of various substituents to enhance biological activity. The synthetic route often utilizes starting materials such as 1,3-dimethyluric acid derivatives and hydrazine derivatives. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activity Overview

The biological activity of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has been evaluated in various studies focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced macrophage models. The mechanism involves disruption of the TLR4–MyD88 signaling pathway, leading to reduced activation of NF-κB, which plays a crucial role in inflammation regulation .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains. For instance, it has been tested against gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of the bromine and hydroxyl groups is believed to enhance its lipophilicity and interaction with bacterial membranes.

Anticancer Properties

Preliminary studies suggest that this purine derivative may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines by modulating pathways associated with p53 and Bcl-2 proteins. This modulation leads to cell cycle arrest in the G1/G0 phase, which is critical for halting cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione in specific biological contexts:

Study Focus Findings
Study 1Anti-inflammatory effectsSignificant reduction in IL-6 and TNF-α levels in LPS-induced macrophages.
Study 2Antimicrobial efficacyEffective against Staphylococcus aureus with an MIC comparable to linezolid.
Study 3Anticancer activityInduced apoptosis in HeLa cells via p53 pathway modulation.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inflammation Modulation : Inhibition of TLR4 signaling reduces inflammatory cytokine production.
  • Antimicrobial Action : Disruption of bacterial cell membrane integrity due to hydrophobic interactions facilitated by substituents.
  • Cancer Cell Apoptosis : Activation of apoptotic pathways through p53 modulation leading to cell cycle arrest.

Q & A

Structural Confirmation and Characterization

Q: What analytical methods are recommended to confirm the structure and purity of this compound? A: A combination of 1H NMR spectroscopy (to resolve substituent positions and hydrazinyl coupling patterns), high-resolution mass spectrometry (HRMS, for molecular weight validation), and X-ray crystallography (for absolute configuration determination) is essential. For crystallographic refinement, SHELXL is widely used for small-molecule structures due to its robustness in handling twinned or high-resolution data . Chromatographic purity (>95%) should be confirmed via HPLC with UV detection at λ = 254 nm, as demonstrated in analogous xanthine derivatives .

Synthetic Route Optimization

Q: How can researchers optimize the synthetic yield of this hydrazinyl-purine-dione derivative? A: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, stoichiometry of hydrazine derivatives). Bayesian optimization algorithms, as shown in high-throughput reaction screening , can efficiently identify optimal conditions. For example, microwave-assisted synthesis (e.g., 80°C, DMF, 30 min) improved yields by 20–25% in analogous 8-substituted theophylline derivatives .

Computational Prediction of Biological Activity

Q: What computational tools can predict the bioactivity of this compound? A: Use ChemAxon’s Chemicalize.org for drug-likeness parameters (LogP, topological polar surface area) and molecular docking (AutoDock Vina) to assess binding affinity to targets like adenosine receptors. Virtual screening of similar 7,8-disubstituted xanthines revealed strong correlations between hydrazinyl pharmacophores and ALDH1A1 inhibition .

Handling Reactive Intermediates During Synthesis

Q: How should reactive intermediates (e.g., hydrazine derivatives) be stabilized during synthesis? A: Use low-temperature quenching (-20°C) and inert atmospheres (N2/Ar) to prevent oxidation. For hydrazinyl intermediates, immediate derivatization with carbonyl compounds (e.g., 5-bromo-2-hydroxybenzaldehyde) minimizes decomposition. Spectroscopic monitoring (FTIR for C=N stretch at ~1600 cm⁻¹) ensures intermediate stability .

Crystallographic Refinement Best Practices

Q: What strategies improve crystallographic refinement for this compound? A: Use SHELXL for high-resolution refinement, incorporating TWIN/BASF commands for twinned data. Validate hydrogen bonding via Mercury CSD’s packing similarity tools . For disordered phenethyl groups, apply ISOR/SUMP restraints. The orthorhombic P212121 space group (common in similar purine-diones) often provides optimal resolution .

Pharmacophore Identification and Functionalization

Q: How can key pharmacophores in this compound be identified for SAR studies? A: The 5-bromo-2-hydroxybenzylidene hydrazine moiety is critical for metal chelation and hydrogen bonding. Modify the phenethyl group (e.g., fluorination) to assess steric effects. 1H-15N HMBC NMR can map hydrogen-bonding interactions, while crystallography reveals π-π stacking of the purine core .

Resolving Data Contradictions in Crystallographic Studies

Q: How to address discrepancies in reported unit cell parameters or space groups? A: Cross-validate using Mercury CSD’s Materials Module to compare packing motifs with analogous structures (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-dione ). Re-refinement with SHELXL’s L.S. cycles and RIGU restraints resolves positional disorder .

Biological Activity Assay Design

Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A: Prioritize ALDH1A1 inhibition assays (IC50 determination via NAD+ depletion) and adenosine A2A receptor binding (radioligand displacement). For cytotoxicity, use MTT assays on cancer cell lines, noting that bromo-substituted xanthines show selectivity toward leukemia models .

Stability Under Physiological Conditions

Q: How to assess the compound’s stability in buffer solutions? A: Conduct pH-dependent stability studies (pH 2–9, 37°C) with LC-MS monitoring. The hydrazine linkage is prone to hydrolysis at pH > 8, while the purine-dione core remains stable. Use phosphate-buffered saline (PBS) for short-term (<24 hr) assays .

Advanced Spectroscopic Elucidation of Tautomerism

Q: How to resolve tautomeric forms of the purine-dione core? A: Variable-temperature 1H-15N HMBC NMR (DMSO-d6, 25–80°C) distinguishes enol-keto tautomers. X-ray data for analogous compounds show predominant 2,6-diketo tautomerism, stabilized by intramolecular H-bonding between N8-H and O6 .

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